3-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide belongs to a class of organic compounds characterized by the presence of a 1,3-benzodioxole moiety linked to an acrylamide group via a propyl chain. These compounds are often found as natural products or synthesized for their potential biological activities. [] This particular compound is a synthetic derivative and has not been extensively studied, but its structure suggests potential applications in various fields based on the biological activities exhibited by similar compounds.
The presence of a benzodioxole moiety suggests potential antifungal activity, as seen in similar compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide. [] This activity could stem from the inhibition of enzymes crucial for fungal growth.
Similar compounds with benzodioxole and acrylamide groups have shown promising antimicrobial activity against various bacterial strains. [] This activity could be further explored for 3-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide by evaluating its effectiveness against a range of clinically relevant bacterial species.
The benzodioxole moiety is present in several naturally occurring and synthetic compounds with anticancer properties. [] Although the specific mechanism remains to be elucidated, these compounds often target various cellular processes involved in cancer cell survival and proliferation.
Compounds containing the diphenyl ethane pharmacophore, which is structurally similar to a portion of 3-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide, have demonstrated potent ACAT inhibitory activity. [] ACAT is a key enzyme involved in cholesterol esterification, and its inhibition has been linked to beneficial effects in conditions like atherosclerosis.
The presence of a benzodioxole ring and a phenylethyl group in 3-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide suggests potential interaction with estrogen receptors (ER). [, ] Further investigation is required to determine whether this interaction results in agonistic or antagonistic effects on ER signaling.
Some compounds incorporating a benzodioxole moiety, often in conjunction with other pharmacophores, have been explored for their anticonvulsant properties. [] While 3-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide lacks some of the typical structural features of anticonvulsants, its activity in relevant preclinical models could be investigated.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: